![molecular formula C16H15NO4 B6141463 methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
methyl 3-[(phenoxyacetyl)amino]benzoate
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Overview
Description
“Methyl 3-[(phenoxyacetyl)amino]benzoate” is an organic compound with the empirical formula C15H13NO4 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “methyl 3-[(phenoxyacetyl)amino]benzoate” is 271.27 . The SMILES string representation of its structure is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2
. This provides a textual representation of the compound’s structure, which can be used to generate a visual molecular structure.
Physical And Chemical Properties Analysis
“Methyl 3-[(phenoxyacetyl)amino]benzoate” is a solid substance . Its molecular weight is 271.27 . The compound’s SMILES string is O=C(OC1=CC=CC=C1)NC2=CC=CC(C(OC)=O)=C2
, which provides a representation of its molecular structure.
Scientific Research Applications
- Methyl 3-aminobenzoate finds utility in peptide synthesis. As a building block, it contributes to the construction of peptide chains by serving as an amino acid derivative. Researchers use it to create specific peptide sequences for drug development, biological studies, and other applications .
- Medicinal chemists explore the potential of methyl 3-aminobenzoate and its derivatives. These investigations focus on understanding molecular interactions, structure-activity relationships, and pharmacological effects. The compound’s unique framework offers opportunities for designing novel pharmaceutical agents with improved safety and efficacy .
- Some derivatives of methyl 3-aminobenzoate exhibit potent anti-cancer activity. For instance, compounds like (E)-5-(3-(4-chlorophenyl) acryloyl)-2-methoxybenzenesulfonamide and (E)-N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-(3-(4-chlorophenyl)acryloyl)-2 methoxy benzenesulfonamide have demonstrated promising effects against cancer cells .
- Chemists use methyl 3-aminobenzoate as a versatile intermediate in organic synthesis. Its functional groups allow for diverse transformations, making it valuable for creating complex molecules and scaffolds .
- Researchers investigate the biological effects of methyl 3-aminobenzoate and its derivatives. By studying their interactions with cellular components, enzymes, and receptors, they gain insights into potential therapeutic applications .
- The molecular framework of methyl 3-aminobenzoate offers a rich source of chemical diversity. Scientists explore its derivatives, including chalcone, indole, and quinoline analogs, to identify pharmacologically interesting compounds. These investigations contribute to drug discovery and optimization .
Peptide Synthesis
Medicinal Chemistry
Anti-Cancer Properties
Organic Synthesis
Biological Studies
Chemical Diversity Exploration
Safety and Hazards
“Methyl 3-[(phenoxyacetyl)amino]benzoate” is classified under the GHS07 hazard class, indicating that it can cause skin sensitization . The compound has a hazard statement H317, which means it may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
The exact mechanism of action of Methyl 3-[(Phenoxyacetyl)Amino]Benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .
Biochemical Pathways
It has been suggested that it may interact with cholinergic pathways and dopamine systems .
Result of Action
It has been suggested that it may have effects on cholinergic and dopaminergic neurotransmission .
properties
IUPAC Name |
methyl 3-[(2-phenoxyacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-6-5-7-13(10-12)17-15(18)11-21-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHZOSMGWZXGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(phenoxyacetyl)amino]benzoate |
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